molecular formula C23H27NO3S B1663107 2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole CAS No. 1005451-59-1

2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole

Cat. No. B1663107
M. Wt: 397.5 g/mol
InChI Key: VYMRHGYLWDUCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole is a chemical compound that belongs to the pyrrole class of compounds. It has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Molecular Orbital Calculations and Chemical Reactions

Research on similar pyrrole compounds like 2,5-dimethyl pyrrole has led to insights into electrophilic substitutions on the β-position. Electron-donating groups enrich electron densities on certain positions of the pyrrole ring, influencing the reactivity and substitutions on these sites. This knowledge is vital in understanding the chemical behavior of related pyrrole compounds (Seo, Kim, Seong, & Shim, 1999).

Synthesis of Pyrrole Derivatives

The synthesis of pyrrole derivatives, like pyrrole-3-carbodithioates, from disubstituted pyrroles demonstrates the versatility of pyrrole chemistry. This knowledge contributes to the understanding of how functional groups might react and integrate with a pyrrole structure similar to 2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole (Trofimov et al., 2000).

Formation of Pyrrole Ring Systems

Research on N-[2-(Phenylsulfinylmethyl)phenyl]pyrrole demonstrates the formation of complex pyrrole ring systems, which is relevant in understanding the structural dynamics and synthetic possibilities of related pyrrole compounds (Bates, Picard, & Chen, 1994).

Crystallography of Pyrrole Compounds

The study of the crystal structure of pyrrole derivatives, such as Dimethyl α‐(2‐benzyl‐1‐methyl‐4‐phenylsulfonylpyrrolo[3,4‐b]indol‐3‐yl)maleate, can provide insights into the molecular geometry and packing of related pyrrole structures. This information is essential for understanding the physical and chemical properties of such compounds (Govindasamy, Velmurugan, Raj, & Fun, 1999).

Biochemical and Medicinal Applications

The synthesis and investigation of N-substituted pyrrolin-2-ones, which have significant biological activities, demonstrates the potential medicinal applications of related pyrrole compounds. This includes antimicrobial and anti-inflammatory properties, highlighting the potential of pyrrole derivatives in pharmaceutical research (Akbari, Kabirifard, Balalaie, & Amini, 2022).

Antimycobacterial Properties

The synthesis of 1,5-diphenylpyrrole derivatives and their evaluation against Mycobacterium tuberculosis reveal the potential of pyrrole compounds in treating bacterial infections. This research helps in understanding the antimicrobial capabilities of similar pyrrole compounds (Biava et al., 2008).

properties

CAS RN

1005451-59-1

Product Name

2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole

Molecular Formula

C23H27NO3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propoxyethyl)pyrrole

InChI

InChI=1S/C23H27NO3S/c1-4-15-27-16-14-20-17-23(19-10-12-22(13-11-19)28(3,25)26)24(18(20)2)21-8-6-5-7-9-21/h5-13,17H,4,14-16H2,1-3H3

InChI Key

VYMRHGYLWDUCCA-UHFFFAOYSA-N

SMILES

CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

Canonical SMILES

CCCOCCC1=C(N(C(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=CC=C3)C

synonyms

2-Methyl-5-(4-methylsulfonylphenyl)-1-phenyl-3-(2-propyloxyethyl)-1H-pyrrole;  5-(4-Methanesulfonyl-phenyl)-2-methyl-1-phenyl-3-(2-propoxy-ethyl)-1H-pyrrole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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